2,3-Dihydroxypropyl salicylate

説明

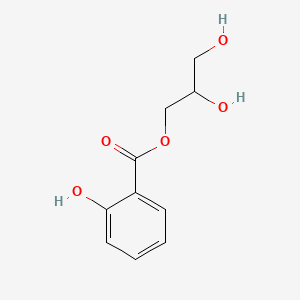

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dihydroxypropyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFSIPREEZAEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036339 | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6170-45-2 | |

| Record name | Glycosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 2,3 Dihydroxypropyl Salicylate and Its Analogues

Derivatization and Structural Modifications

Synthesis of Substituted 2,3-Dihydroxypropyl Salicylate (B1505791) Derivatives

The synthesis of substituted 2,3-dihydroxypropyl salicylate derivatives involves a variety of chemical strategies to modify the core structure, enabling the exploration of their chemical properties and potential applications. One notable example is the synthesis of 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate, which has been successfully synthesized and characterized. waocp.orgnih.govresearchgate.net This compound is a derivative of eugenyl benzoate and was created through a series of reactions including esterification, demethylation, halohydrin formation, and Sharpless asymmetric dihydroxylation. waocp.orgnih.gov

Another approach to creating substituted derivatives involves modifying the salicylic (B10762653) acid moiety itself before esterification. For instance, various salicylic acid derivatives, which can serve as precursors, have been synthesized for a range of purposes. sci-hub.se These derivatives can then be reacted with a protected glycerol (B35011) derivative to introduce the 2,3-dihydroxypropyl group. For example, the synthesis of 2,3-Dihydroxypropyl 2-Hydroxy-4-[(4-methylphenyl)sulfonamido]benzoate has been reported, demonstrating the feasibility of incorporating complex substituents onto the salicylate ring. jst.go.jp

The following table summarizes key synthetic reactions used in the preparation of these derivatives:

| Reaction Type | Reagents/Conditions | Purpose |

| Esterification | Eugenol, Salicylic Acid | Formation of the core ester linkage. waocp.orgresearchgate.net |

| Demethylation | - | Modification of the phenyl ring of eugenol. waocp.orgnih.gov |

| Halohydrin Formation | - | Functionalization of a double bond. waocp.orgnih.gov |

| Sharpless Reaction | - | Introduction of the dihydroxypropyl group. waocp.orgnih.gov |

Utilization of Protecting Groups in Complex Glyceryl Salicylate Synthesis (e.g., Di-tert-butylsilylene)

In the multi-step synthesis of complex organic molecules like glyceryl salicylates, protecting groups are crucial for temporarily masking reactive functional groups to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org The hydroxyl and carboxyl groups of salicylic acid and the hydroxyl groups of glycerol can interfere with desired reactions. Therefore, their protection is a key step in synthetic design.

A variety of protecting groups are available for alcohols and carboxylic acids, each with specific conditions for introduction and removal. libretexts.orgoup.com For alcohols, common protecting groups include esters (e.g., acetate, benzoate), triorganosilyl ethers, and acetals. wikipedia.org Carboxylic acids are often protected as esters, such as methyl, benzyl, or tert-butyl esters. libretexts.orgoup.com

Specifically for salicylic acid derivatives, the di-tert-butylsilylene (DTBS) group has been effectively used as a cyclic protecting group. researchgate.netfao.org The use of di-tert-butylsilyl bis(trifluoromethanesulfonate) allows for the protection of the phenolic hydroxyl and carboxylic acid groups of substituted salicylic acids. researchgate.net This method is effective for salicylic acids with a range of electron-donating groups, providing the protected compounds in moderate to excellent yields (70–99%). researchgate.net It has also been successfully applied to salicylic acids bearing some electron-withdrawing groups, with good yields (77–83%). researchgate.net The DTBS group is valued for its steric bulk and robustness. nih.gov

The selection of a protecting group strategy depends on the stability of the group to the reaction conditions in subsequent steps and the ability to selectively remove it without affecting other parts of the molecule. organic-chemistry.orguchicago.edu

Formation of Ionic Liquid Analogues Incorporating Dihydroxypropyl Salicylate Moieties

Ionic liquids (ILs) are salts with low melting points that are of interest as environmentally benign catalysts and solvents. ecnu.edu.cnresearchgate.net The synthesis of ionic liquids incorporating salicylate moieties has been an area of active research. One approach involves the synthesis of alkyltrimethylammonium salicylates. itm-conferences.org These compounds, which have different alkyl side chain lengths, have been synthesized and characterized as amphiphilic, surface-active compounds. itm-conferences.org

Another strategy involves the use of Brønsted acidic ionic liquids based on the imidazolium cation as both catalysts and solvents for the synthesis of salicylates. ecnu.edu.cnresearchgate.net This method has been shown to be efficient, with yields ranging from 76% to 96%. researchgate.net A general method for synthesizing imidazolium ionic liquids involves the direct alkylation of imidazole derivatives with an orthoester in the presence of an acid. rsc.org

Furthermore, the synthesis of a 2′, 3′-epoxy propyl - N-methyl-2-oxopyrrolidinium salicylate ionic liquid has been reported, highlighting the potential to create ILs with more complex functional groups derived from the dihydroxypropyl salicylate structure. researchgate.net The formation of ionic liquids can also be achieved through an acid scavenger process, where a precursor like 1-methylimidazole reacts with an acid formed during a reaction to produce an ionic liquid in situ. pharmtech.com

Synthesis of Related Esters and Derivatives (e.g., Dihydroxypropyl Palmitate, Eugenyl Benzoate Derivatives)

The synthesis of esters related to this compound provides insight into the broader chemistry of this class of compounds. For instance, the synthesis of eugenyl benzoate derivatives involves the esterification of eugenol with various substituted benzoic acids, including salicylic acid. waocp.orgresearchgate.net A specific derivative, 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate, was synthesized from a corresponding eugenyl benzoate precursor through hydroxylation and other modifications of the eugenol side chain. waocp.orgnih.govresearchgate.net

The synthesis of dihydroxypropyl palmitate, also known as glycerol 1-palmitate or 2,3-dihydroxypropyl hexadecanoate, is another relevant example. ferwer.comnist.gov This compound is an ester of palmitic acid and glycerol. ferwer.com The synthesis of a related compound, isopropyl palmitate, has been achieved through a two-step lipase-catalyzed hydrolysis of palm stearin to produce palmitic acid, followed by esterification with isopropanol. chemicalbook.com Additionally, the synthesis of dimethyl 2-tetradecylmalonate from methyl palmitate has been reported, which can then be polymerized with diols like 1,6-hexanediol or 1,12-dodecanediol to form polyesters. tubitak.gov.tr

The following table provides examples of related esters and their synthetic precursors:

| Ester | Precursors | Key Reaction Type |

| 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate | Eugenyl benzoate derivative | Hydroxylation waocp.orgresearchgate.net |

| Dihydroxypropyl palmitate | Palmitic acid, Glycerol | Esterification ferwer.com |

| Isopropyl palmitate | Palmitic acid, Isopropanol | Lipase-catalyzed esterification chemicalbook.com |

Reaction Mechanisms of Synthesis and Degradation

Mechanistic Studies of Esterification and Alkylation Reactions Involving Salicylic Acid Esters

The synthesis of salicylic acid esters, such as this compound, primarily occurs through esterification. Salicylic acid possesses both a carboxyl group and a hydroxyl group, allowing it to act as either an acid or an alcohol in esterification reactions. study.com

When reacting with an alcohol like methanol, the carboxyl group of salicylic acid is esterified in a process known as Fischer esterification. uomustansiriyah.edu.iq This reaction is typically acid-catalyzed and is reversible. uomustansiriyah.edu.iqstudy.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. uomustansiriyah.edu.iq The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. uomustansiriyah.edu.iqstudy.com To drive the equilibrium towards the product, an excess of the alcohol can be used or water can be removed as it is formed. uomustansiriyah.edu.iq

Conversely, when salicylic acid reacts with a carboxylic acid or its derivative, such as acetic anhydride, the phenolic hydroxyl group is esterified. study.comlibretexts.org This reaction is also typically acid-catalyzed. libretexts.org

Alkylation of salicylic acid is another important transformation. This reaction often employs Friedel-Crafts chemistry, particularly when introducing alkyl chains to the aromatic ring. whiterose.ac.uk The esterification of salicylic acid with olefins in the presence of a catalyst like boron trifluoride can be accompanied by the alkylation of the salicylic acid ring nucleus as a side reaction. google.com Mechanistic studies have explored the possibility that esters of salicylic acid may act as intermediates in these alkylation reactions. whiterose.ac.uk

Hydrolysis Mechanisms of Salicylate Esters under Varying Conditions

The degradation of salicylate esters often occurs through hydrolysis, which is the cleavage of the ester bond by water. miracosta.edu This reaction can be catalyzed by either acid or base and is the reverse of Fischer esterification. libretexts.orgmiracosta.edukhanacademy.org

Base-catalyzed hydrolysis (saponification) is an irreversible process. The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate anion and an alcohol. youtube.com In the case of methyl salicylate hydrolysis under basic conditions, the products are the sodium salt of salicylic acid (sodium salicylate) and methanol. miracosta.eduslideshare.net Subsequent acidification is required to protonate the carboxylate and regenerate the salicylic acid. miracosta.eduslideshare.net

Acid-catalyzed hydrolysis is a reversible equilibrium process. khanacademy.orgyoutube.com The mechanism is the microscopic reverse of Fischer esterification. The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol is eliminated, and the carboxylic acid is regenerated. khanacademy.org

The hydrolysis of salicylate esters can be influenced by intramolecular catalysis. For example, the hydrolysis of aspirin (B1665792) (acetylsalicylic acid) is subject to intramolecular general base catalysis. acs.org Similarly, the hydrolysis of ethyl salicylate shows a rate enhancement attributed to intramolecular general base catalysis. researchgate.net The hydrolysis of methyl salicylate can also be influenced by the presence of amino acids and is sensitive to ionic strength. researchgate.net The degradation of salicylate-based poly(anhydride-esters) occurs hydrolytically, with the rate of erosion being influenced by factors such as the length of the linker moiety, which affects the driving force for hydrolysis. nih.gov

Theoretical and Computational Studies on 2,3 Dihydroxypropyl Salicylate and Salicylates

Quantum Chemical Investigations

Quantum chemical methods, based on the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules with high accuracy. These investigations are crucial for predicting reactivity, stability, and the preferred shapes of salicylate (B1505791) derivatives.

Quantum chemical calculations are used to determine the structural stability and electronic properties of salicylic (B10762653) acid derivatives. pleiades.online A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability. pleiades.online

For instance, studies on 2,3-dihydroxypropyl-sulfanyl derivatives have utilized quantum chemical calculations to derive descriptors like HOMO and LUMO energies, which are essential for understanding their properties. researchgate.net Theoretical studies on the biotransformation and metabolism of salicylate have shown that parameters such as spin density and ionization potential can clarify the formation of hydroxylated derivatives. researchgate.net The phenolic hydroxyl group, in particular, has a significant influence on chemical reactivity and ionization potential. researchgate.net Calculations have revealed that in radicalized salicylates, the unpaired electron's spin density is often localized on the phenolic oxygen and specific carbon atoms on the phenyl ring, which explains the regioselectivity of reactions like hydroxylation. researchgate.net

These computational methods allow for the classification of salicylate regioisomers based on their antioxidant potential, relating properties like Ionization Potential (IP) and Highest Occupied Molecular Orbital (HOMO) energies to their reactivity. researchgate.net A lower IP, for example, indicates a higher capacity to donate an electron, which is a key mechanism for antioxidant activity.

| Parameter | Significance in Salicylate Studies | Reference |

| HOMO Energy | Relates to the molecule's ability to donate an electron; higher energy indicates greater reactivity as a nucleophile or antioxidant. | pleiades.onlineresearchgate.net |

| LUMO Energy | Relates to the molecule's ability to accept an electron; lower energy suggests greater reactivity as an electrophile. | pleiades.onlineresearchgate.net |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. | pleiades.online |

| Ionization Potential (IP) | The energy required to remove an electron; correlates with antioxidant activity through an electron transfer mechanism. | researchgate.net |

| Spin Density | In radical species, it shows the distribution of the unpaired electron, predicting the most likely sites for further reaction. | researchgate.net |

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions with biological targets. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For flexible molecules like many salicylate derivatives, hundreds or even thousands of conformations can exist. mdpi.com

Computational methods are used to perform a systematic search for these low-energy conformations. mdpi.com The intramolecular hydrogen bond is a particularly important interaction that modifies the conformational equilibrium of salicylic acid derivatives. rsc.org For example, in 6-fluorosalicylic acid, theoretical calculations showed that the fluorine atom competes with the carbonyl oxygen for the carboxylic acid's proton, leading to two major stable conformers, one of which features an intramolecular F⋯H hydrogen bond. rsc.org

The process of conformational analysis typically involves:

Conformational Search: Using algorithms to generate a large number of possible conformations. mdpi.com

Energy Minimization: Optimizing the geometry of each conformation to find its lowest energy state, often using progressively more accurate computational levels. mdpi.com

Population Analysis: Calculating the Boltzmann populations of the stable conformers to determine which shapes are most prevalent under given conditions. mdpi.com

This detailed analysis of the energy landscape is crucial for understanding how these molecules will behave in different environments, such as in solution or at a biological receptor site. mdpi.comrsc.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow researchers to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular dynamics (MD) simulations are a powerful computational tool used to observe the movement and interactions of atoms and molecules. They have been extensively applied to study how salicylates interact with cell membranes, which are often the first barrier a drug molecule encounters. nih.govnih.govacs.org

Atomically detailed MD simulations of salicylate with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer have provided significant insights. nih.govnih.gov These simulations show that salicylate, an amphiphilic molecule, associates at the interface between water and the lipid headgroups. nih.govacs.org It tends to adopt a nearly perpendicular orientation to the membrane surface and penetrates more deeply into the bilayer than simple ions. nih.govnih.gov

Key findings from these simulations include:

Structural Perturbations: Salicylate's presence leads to structural changes in the lipid bilayer, including a decrease in the area per lipid headgroup and an increase in the order of the lipid acyl tails. nih.govnih.gov

Electrostatic Effects: The association of salicylate significantly influences the electrostatic potential and dielectric properties of the membrane, particularly at the water-lipid interface. nih.govacs.org

Ion Displacement: The binding of salicylate to the membrane can displace other ions, such as chloride, from the bilayer-water interface. nih.govacs.org

Interestingly, while salicylate significantly affects the electrical and structural properties of the DPPC membrane, simulations suggest it does not substantially alter its bulk mechanical properties like compressibility or bending modulus. nih.gov

| Interaction/Effect | Observation from MD Simulations | Reference |

| Location | Associates at the water-DPPC interface. | nih.govnih.govacs.org |

| Orientation | Nearly perpendicular to the membrane surface. | nih.govacs.org |

| Penetration | Penetrates deeper into the bilayer than sodium or chloride ions. | nih.govnih.gov |

| Structural Impact | Decreases headgroup area per lipid and increases lipid tail order. | nih.govnih.gov |

| Electrical Impact | Influences the electrostatic potential and dielectric properties at the interface. | nih.govacs.org |

| Mechanical Impact | Does not significantly alter bulk compressibility or bending modulus. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. fip.orgfip.orgnih.gov By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized derivatives. fip.org

For salicylic acid derivatives, QSAR studies have been conducted to understand their anti-inflammatory and cyclooxygenase (COX) inhibitory activities. fip.orgfip.orgnih.gov In one such study targeting COX-1 inhibition, a QSAR model predicted that hydrophobicity (described by the descriptor LogP) and molecular energy (Etotal) were key contributors to the biological activity. fip.orgfip.org This suggests that derivatives with optimal hydrophobicity and high energy are likely to be potent COX-1 inhibitors. fip.org

Another analysis of 28 substituted salicylic acids used linear free energy related (LFER) and Fujita-Ban models to investigate anti-inflammatory properties. nih.gov This study found that electronic and partitioning effects of the substituents are important factors. Specifically, adding a phenyl group at position 5 was found to increase activity, and this effect was further enhanced if the phenyl ring itself contained electron-withdrawing groups. nih.gov These models can successfully explain a large portion of the variance in the biological data, providing a powerful tool for the rational design of new salicylate-based compounds. nih.gov

Computational Approaches in Biochemical Pathways

Computational methods are increasingly used to map, analyze, and even predict biochemical pathways. Salicylic acid and its derivatives are synthesized and metabolized through complex networks of enzymatic reactions in plants and bacteria. nih.govnih.gov

The biosynthesis of salicylates in both plants and bacteria often begins with the precursor chorismate, which is derived from the shikimate pathway. nih.govnih.gov While the subsequent steps can differ, a common key enzyme is isochorismate synthase, which converts chorismate to isochorismate. nih.gov In plants, another major route to salicylic acid is the phenylalanine ammonia-lyase (PAL) pathway. acs.org

Computational frameworks have been developed to automatically generate and evaluate metabolic pathways. northwestern.edu These tools can explore both known and novel enzymatic reactions to propose new routes from a starting substrate to a target product. By applying concepts like generalized enzyme function, where reactions are mapped to transformations of specific functional groups, these programs can predict pathways to chemicals that may not yet have been observed in biological systems. northwestern.edu Thermodynamic properties of intermediates and reactions can be calculated "on-the-fly" using group contribution methods to assess the feasibility of the predicted pathways. northwestern.edu

Furthermore, structural biology and modeling play a crucial role in understanding specific enzymes in these pathways. For example, structural and biochemical studies identified the tobacco SA-binding protein 2 (SABP2) as a methyl salicylate esterase. pnas.org This enzyme is critical for converting the inactive transport form, methyl salicylate, into the active signaling molecule, salicylic acid, which is a key step in activating plant defense responses. pnas.org Computational modeling of methyl salicylate in the active site of SABP2, whose structure was determined by X-ray crystallography, is consistent with its observed enzymatic activity and inhibition by the product, salicylic acid. pnas.org

Theoretical Assessment of Metal Ion Chelation by Salicylates

The ability of salicylate and its derivatives to form stable complexes with metal ions is a subject of significant theoretical and computational investigation. Salicylic acid is a versatile ligand, possessing two donor centers in a geometric arrangement that facilitates metal bridging or chelation, particularly with medium to large-sized cations mdpi.com. The process of chelation involves the formation of a ring-like structure, which imparts greater stability to the complex compared to monodentate ligands nih.gov.

Theoretical studies often focus on understanding the coordination modes, the stability of the resulting complexes, and the factors influencing these properties. Salicylates typically coordinate with metal ions as a monoanionic or dianionic species. For instance, density functional theory (DFT) calculations have been employed to elucidate the different coordination modes of salicylaldoxime with uranyl (UO₂²⁺) and transition metal cations rsc.org. These studies revealed that salicylaldoxime can coordinate with UO₂²⁺ as a dianion, while it binds to transition metals as a monoanion rsc.org. This difference in coordination is a key factor in its selectivity for the uranyl ion rsc.org.

The stability of metal-salicylate complexes is a crucial aspect explored in theoretical assessments. This stability can be quantified by stability constants (log β). For example, studies on iron-salicylate complexes have identified the formation of highly stable binuclear and heterovalent complexes sapub.org. The heterovalent complex [FeIIIFeIIL₂OH]⁰, where L represents the salicylate ligand, exhibits a high degree of accumulation over a broad pH range (3.5 to 9.5) and has a logarithmic stability constant (logβ) of 12.92 sapub.org. The strong coordinating ability of salicylate ions can significantly inhibit the hydrolysis of metal ions like iron, allowing complexation to occur even at high pH values sapub.org.

Computational methods are also utilized to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of metal-salicylate complexes nih.gov. These in silico studies provide valuable insights into the potential biological activity and behavior of these compounds researchgate.net. For instance, computational analyses of mixed ligand-metal complexes of salicylaldehyde (B1680747) thiosemicarbazone have been used to predict their bioactivity scores and pharmacokinetic properties nih.gov.

The chelation process is influenced by several factors, including the properties of the metal ion, the nature of the chelating agent, and the pH of the environment nih.gov. Most chelating agents are less stable at low pH, while at high pH, metal ions may form insoluble hydroxides, making them less available for chelation nih.gov. Potentiometric and spectroscopic studies on the chelation of Fe(III) with 2,5-dihydroxybenzoic acid (a salicylate derivative) have shown that maximum complexation occurs in the pH range of 4.5-6.5, which corresponds to the deprotonation of the carboxylic acid proton nih.gov.

Infrared and Raman spectroscopy, combined with DFT computations, have been used to study the interaction between salicylate and various metal cations, including Ag⁺, Cu²⁺, Al³⁺, and Fe³⁺ researchgate.net. These studies have revealed different interaction mechanisms; for instance, in the solid state, Fe³⁺ interacts strongly with both the carboxylate and hydroxyl groups simultaneously, whereas Ag⁺, Cu²⁺, and Al³⁺ primarily interact with the carboxylate group researchgate.net.

The following table summarizes the stability constants for selected iron-salicylate complexes as determined by modeling studies.

| Complex | Logarithm of Stability Constant (logβ) |

| [FeIIIFeIIL₂OH]⁰ | 12.92 |

Table based on data from modeling studies of iron-salicylate coordination compounds. sapub.org

Biochemical and Biological Interactions of 2,3 Dihydroxypropyl Salicylate and Salicylate Derivatives

Enzyme-Substrate Interactions and Catalytic Mechanisms

The biological activity of salicylates is deeply rooted in their ability to interact with various enzymes. These interactions range from serving as a substrate for biosynthesis to acting as an inhibitor of key enzymatic processes.

The enzymes involved in salicylate (B1505791) metabolism and utilization often exhibit a degree of substrate promiscuity, a feature that has been explored for biocatalytic applications. For example, the biosynthetic machinery for siderophores can accept analogues of salicylate as substrates. When certain bacterial strains are fed with synthetic salicylate analogues, such as 5-fluorosalicylic acid or 4-methylsalicylic acid, they can incorporate these molecules to produce novel siderophore structures with potentially altered or enhanced iron-transport capabilities. mdpi.com

Enzyme specificity has also been characterized for degradative enzymes. A salicylate 1-hydroxylase isolated from Sphingomonas sp. was found to effectively hydroxylate salicylate and methylsalicylates. nih.gov However, its activity was significantly lower with salicylate analogues that possessed additional hydroxyl groups or electron-withdrawing substituents, indicating that the enzyme's active site has specific structural and electronic requirements. nih.gov This same enzyme could also process anthranilate, a structurally similar molecule, albeit with a lower affinity. nih.gov The potential for biocatalysis is further demonstrated by the use of lipases to synthesize coumarin (B35378) carboxamide derivatives from salicylaldehyde (B1680747) derivatives, showcasing how enzymes can be used to modify salicylate-related structures. mdpi.com

The most widely studied enzyme interaction for salicylates involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory response. Aspirin (B1665792) (acetylsalicylic acid) acts as an irreversible inhibitor of both COX-1 and COX-2. karger.comwikipedia.orgresearchgate.net It achieves this by covalently transferring its acetyl group to a specific serine residue within the enzyme's active site. karger.comnih.gov This acetylation physically blocks the access of the natural substrate, arachidonic acid, to the catalytic core of the enzyme, thereby preventing the synthesis of prostaglandins. nih.gov

In contrast, salicylic (B10762653) acid, the primary metabolite of aspirin, is a very weak inhibitor of COX enzyme activity in vitro. researchgate.netpnas.org Despite this, it demonstrates significant anti-inflammatory effects. Research indicates that a key mechanism for salicylic acid is the suppression of COX-2 gene expression. pnas.orgni.ac.rs It inhibits the promoter activity and the synthesis of new COX-2 mRNA transcripts, thereby reducing the amount of enzyme available to produce pro-inflammatory prostaglandins. pnas.org Furthermore, some metabolites of salicylic acid, such as gentisic acid (2,5-dihydroxybenzoic acid), have been shown to directly inhibit COX-2-dependent prostaglandin (B15479496) E2 production. researchgate.net Synthetic derivatives, like the 4-trifluoromethyl derivatives of salicylate, have also been shown to inhibit both COX-2 activity and its expression, an effect linked to their ability to block the transcription factor NF-κB. nih.gov

Interactions with Biological Macromolecules and Structures

Beyond direct enzyme inhibition or substrate activity, salicylates interact with a variety of other biological macromolecules, influencing major signaling pathways and cellular processes.

A primary target for the anti-inflammatory action of salicylates is the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a central regulator of immune and inflammatory responses. In its inactive state, it is held in the cytoplasm by an inhibitory protein, IκB. Salicylic acid and aspirin have been shown to inhibit the activation of NF-κB by preventing the degradation of IκB. researchgate.netvt.edu They achieve this by binding to and inhibiting IκB kinase (IKKβ), the enzyme responsible for phosphorylating IκB, which marks it for degradation. nih.gov By preventing NF-κB from entering the nucleus, salicylates effectively block the transcription of numerous pro-inflammatory genes, including COX-2. ni.ac.rs

Salicylates also interact with other proteins. In blood plasma, a significant portion of salicylate (50-80%) is reversibly bound to the transport protein human serum albumin. wikipedia.org Other reported protein targets include catalases and peroxidases, which salicylate can inhibit by acting as an electron donor, thereby trapping the enzymes in an inactive redox state. nih.gov In the context of plant biology and antiviral defense, salicylic acid has been found to inhibit the replication of certain viruses by preventing the host protein glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from binding to the viral RNA. nih.gov The ability of the salicylate scaffold to interact with metal ions also allows its derivatives to be designed as inhibitors for metalloenzymes, where the hydroxyl and carboxyl groups coordinate with the catalytic metal ions in the enzyme's active site. nih.govnih.gov

| Macromolecule/Structure | Type of Interaction | Consequence of Interaction | Citation(s) |

| Cyclooxygenase-2 (COX-2) | Inhibition of gene expression | Reduced synthesis of pro-inflammatory prostaglandins | pnas.org, ni.ac.rs |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation pathway (via IKKβ) | Blockade of pro-inflammatory gene transcription | nih.gov, vt.edu, nih.gov |

| Human Serum Albumin | Reversible binding | Transport in blood plasma | wikipedia.org |

| Catalase/Peroxidase | Redox inhibition (electron donor) | Enzyme inactivation | nih.gov |

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Inhibition of binding to viral RNA | Antiviral activity in plants | nih.gov |

| Metalloenzymes | Coordination with active site metal ions | Enzyme inhibition | nih.gov, nih.gov |

Association with Lipid Bilayers and Membrane Perturbation Studies

Currently, there is a conspicuous absence of published research specifically detailing the interaction of 2,3-dihydroxypropyl salicylate with lipid bilayers. Studies on related salicylate compounds have demonstrated an ability to intercalate into the lipid headgroup region of membranes, leading to alterations in membrane fluidity, thickness, and permeability. However, without experimental data for this compound, it is not possible to construct a data table or provide detailed research findings on its specific effects. The presence of the glycerol (B35011) moiety would likely impact its partitioning coefficient and its precise localization within the bilayer, but the nature and consequences of these interactions have not been experimentally determined.

Interactions with Proteins and Other Complex Biomolecules

Similarly, the scientific literature lacks specific data on the interactions between this compound and proteins or other complex biomolecules. While it is known that salicylates can bind to various proteins, often competing with endogenous ligands at binding sites, the specific binding affinity, stoichiometry, and functional consequences of this compound's interaction with any particular protein have not been reported. Such information is critical for understanding its potential mechanisms of action and biological effects. Without these foundational studies, a detailed discussion and data representation are not feasible.

Research Methodologies and Future Directions in 2,3 Dihydroxypropyl Salicylate Research

Experimental Design and Data Analysis in Synthetic Chemistry and Derivatization

The synthesis of 2,3-Dihydroxypropyl salicylate (B1505791) and its derivatives is foundational to exploring its chemical and biological properties. A well-structured experimental design is crucial for optimizing reaction conditions and ensuring the purity and structural integrity of the final products. A common synthetic approach involves the esterification of salicylic (B10762653) acid with 2,3-dihydroxypropan-1-ol (glycerol).

A representative experimental design for the synthesis could involve a systematic variation of parameters such as reaction temperature, catalyst type and concentration, and molar ratio of reactants. Data analysis would focus on calculating the reaction yield and assessing the purity of the synthesized compound through techniques like melting point determination and chromatographic analysis.

Table 1: Hypothetical Experimental Design for the Synthesis of 2,3-Dihydroxypropyl Salicylate

| Experiment ID | Salicylic Acid (mol) | Glycerol (B35011) (mol) | Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| SYN-001 | 1 | 1.2 | H₂SO₄ | 1 | 80 | 4 |

| SYN-002 | 1 | 1.2 | H₂SO₄ | 2 | 80 | 4 |

| SYN-003 | 1 | 1.2 | p-TSA | 1 | 100 | 4 |

Data from such experiments would be analyzed to determine the optimal conditions for synthesis. For instance, the yield of this compound would be calculated for each experiment, and the purity would be assessed using High-Performance Liquid Chromatography (HPLC).

Development of Advanced Spectroscopic and Chromatographic Techniques for Complex Mixtures

The detection and quantification of this compound, particularly within complex biological matrices, require the development and application of sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a powerful tool for this purpose. For instance, HPLC with ultraviolet (UV) absorbance and electrochemical detection (EC) can provide sensitive and selective detection of salicylate derivatives.

Liquid Chromatography-Mass Spectrometry (LC/MS) offers even greater specificity and sensitivity, allowing for the unambiguous identification and quantification of the compound and its metabolites. The development of a robust LC/MS method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient elution) and mass spectrometric parameters (e.g., ionization mode, collision energy).

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, while FTIR spectroscopy can identify key functional groups present in the molecule.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Application | Key Information Obtained |

|---|---|---|

| HPLC-UV/EC | Quantification in biological samples | Retention time, concentration |

| LC/MS | Identification and quantification | Mass-to-charge ratio, fragmentation pattern |

| ¹H NMR | Structural elucidation | Chemical shifts, coupling constants |

| ¹³C NMR | Structural elucidation | Chemical shifts of carbon atoms |

Integration of Computational and Experimental Approaches for Mechanistic Elucidation

Understanding the potential mechanisms of action of this compound at a molecular level can be significantly enhanced by integrating computational modeling with experimental studies. Techniques such as molecular docking can be employed to predict the binding affinity and interaction of the compound with specific biological targets. For example, docking studies could explore the interaction of this compound with enzymes like cyclooxygenases (COX), which are known targets for other salicylates.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activities. These models can help in predicting the activity of novel derivatives and guide the design of more potent compounds.

The insights gained from these computational approaches can then be validated through experimental assays. For instance, if docking studies predict a strong interaction with a particular enzyme, in vitro enzyme inhibition assays can be performed to confirm this prediction. This iterative cycle of computational prediction and experimental validation is a powerful strategy for mechanistic elucidation.

Future Research Avenues and Emerging Trends

The field of salicylate research is continuously evolving, and several future research avenues can be envisioned for this compound.

Future synthetic efforts could focus on developing more sustainable and environmentally friendly methods for producing this compound. This aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. For example, enzymatic synthesis using lipases could be explored as an alternative to traditional chemical catalysis, potentially offering higher selectivity and milder reaction conditions. The use of greener solvents and energy-efficient techniques like microwave-assisted synthesis are also promising areas for investigation.

As research progresses to more complex derivatives and formulations of this compound, the need for advanced characterization techniques will become more critical. Two-dimensional NMR techniques, such as COSY and HSQC, could be employed for the unambiguous assignment of all proton and carbon signals in intricate molecular architectures. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information and aid in the identification of metabolites in complex biological samples.

The development of predictive computational models will play an increasingly important role in understanding the structure-function relationships of this compound and its potential effects on biochemical pathways. In silico models can be used to predict various pharmacokinetic and pharmacodynamic properties of the compound. Furthermore, systems biology approaches can be employed to model the impact of this compound on complex biological networks and pathways. This can help in identifying potential off-target effects and understanding the broader biological implications of the compound.

Q & A

Q. What in silico tools predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use software like ADMET Predictor or SwissADME to simulate phase I (hydrolysis of ester bonds) and phase II (glucuronidation) metabolism. Cross-validate predictions with in vitro hepatocyte assays. Focus on esterase-mediated cleavage to salicylic acid and glycerol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。